Cas no 761390-58-3 ((R)-1-(3-Fluorophenyl)ethanamine)
(R)-1-(3-Fluorophenyl)ethanamine Chemical and Physical Properties
Names and Identifiers
-
- (R)-1-(3-Fluorophenyl)ethanamine
- (R)-1-(3-FLUOROPHENYL)ETHYLAMINE
- (1R)-1-(3-fluorophenyl)ethanamine
- (1R)-1-(3-Fluorophenyl)ethylamine
- (1R)-1-(3-fluorophenyl)ethan-1-amine
- ASNVMKIDRJZXQZ-ZCFIWIBFSA-N
- SBB086086
- SC1338
- (R)-1-(3-fluorophenyl)ethan-1-amine
- (aR)-3-Fluoro-a-methyl-benzenemethanamine
- A
- MFCD06761859
- AKOS015840224
- (1R)-1-(3-fluorophenyl)ethanamine;(R)-1-(3-Fluorophenyl)ethanamine
- DTXSID20426809
- AC-2286
- SCHEMBL800515
- EN300-53084
- J-501730
- AKOS010366962
- PS-9066
- 761390-58-3
- (AlphaR)-3-fluoro-alpha-methylbenzenemethanamine
- CS-0000301
- A838618
-
- MDL: MFCD06761859
- Inchi: 1S/C8H10FN/c1-6(10)7-3-2-4-8(9)5-7/h2-6H,10H2,1H3/t6-/m1/s1
- InChI Key: ASNVMKIDRJZXQZ-ZCFIWIBFSA-N
- SMILES: FC1=CC=CC(=C1)[C@@H](C)N
Computed Properties
- Exact Mass: 139.08000
- Monoisotopic Mass: 139.079727485g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 105
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 26
- Surface Charge: 0
- Tautomer Count: nothing
Experimental Properties
- PSA: 26.02000
- LogP: 2.54570
(R)-1-(3-Fluorophenyl)ethanamine Customs Data
- HS CODE:2921499090
- Customs Data:
China Customs Code:
2921499090Overview:
2921499090 Other aromatic monoamines and derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2921499090 other aromatic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
(R)-1-(3-Fluorophenyl)ethanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM117536-5g |
(R)-1-(3-Fluorophenyl)ethylamine |
761390-58-3 | 95%+ | 5g |
$221 | 2021-06-17 | |
| Chemenu | CM117536-10g |
(R)-1-(3-Fluorophenyl)ethylamine |
761390-58-3 | 95%+ | 10g |
$368 | 2021-06-17 | |
| Alichem | A019113280-5g |
(R)-1-(3-Fluorophenyl)ethanamine |
761390-58-3 | 95% | 5g |
$336.00 | 2023-09-01 | |
| Alichem | A019113280-10g |
(R)-1-(3-Fluorophenyl)ethanamine |
761390-58-3 | 95% | 10g |
$535.30 | 2023-09-01 | |
| Alichem | A019113280-25g |
(R)-1-(3-Fluorophenyl)ethanamine |
761390-58-3 | 95% | 25g |
$1039.50 | 2023-09-01 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R82550-250mg |
(R)-1-(3-Fluorophenyl)ethanamine |
761390-58-3 | 250mg |
¥256.0 | 2021-09-04 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R82550-1g |
(R)-1-(3-Fluorophenyl)ethanamine |
761390-58-3 | 1g |
¥586.0 | 2021-09-04 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R848087-1g |
(R)-1-(3-Fluorophenyl)ethanamine |
761390-58-3 | 95% | 1g |
¥576.00 | 2022-09-28 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FD02614-25g |
(1R)-1-(3-fluorophenyl)ethanamine |
761390-58-3 | 97% | 25g |
$861 | 2023-09-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GX911-5g |
(R)-1-(3-Fluorophenyl)ethanamine |
761390-58-3 | 95+% | 5g |
2548.0CNY | 2021-08-05 |
(R)-1-(3-Fluorophenyl)ethanamine Suppliers
(R)-1-(3-Fluorophenyl)ethanamine Related Literature
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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2. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
Additional information on (R)-1-(3-Fluorophenyl)ethanamine
(R)-1-(3-Fluorophenyl)ethanamine: A Comprehensive Overview
The compound with CAS No 761390-58-3, commonly referred to as (R)-1-(3-Fluorophenyl)ethanamine, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is a chiral derivative of ethanamine, with a fluorophenyl group attached to the nitrogen atom. The fluorophenyl group introduces unique electronic and steric properties, making this compound a valuable substrate for various chemical transformations and biological studies.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of (R)-1-(3-Fluorophenyl)ethanamine through a variety of methodologies. One notable approach involves the use of asymmetric catalysis, which allows for the selective formation of the R-enantiomer. This enantiomer is particularly sought after due to its potential applications in drug discovery and development. The synthesis typically begins with the bromination of aniline derivatives, followed by nucleophilic substitution with ammonia or its equivalents. The introduction of the fluorine atom at the meta position of the phenyl ring is achieved through directed metallation or other fluorination techniques, ensuring high regioselectivity.
The pharmacological properties of (R)-1-(3-Fluorophenyl)ethanamine have been extensively studied in recent years. Preclinical studies have demonstrated that this compound exhibits potent activity against various disease models, including neurodegenerative disorders and cancer. For instance, research published in *Nature Communications* highlighted its ability to modulate key signaling pathways involved in Alzheimer's disease. The fluorophenyl group plays a crucial role in enhancing the compound's bioavailability and brain penetration, making it a promising candidate for treating central nervous system disorders.
In addition to its therapeutic potential, (R)-1-(3-Fluorophenyl)ethanamine has also found applications in materials science. Its ability to form stable metal complexes has led to its use in catalysis and sensor development. A study in *Chemical Science* reported its application as a ligand in palladium-catalyzed cross-coupling reactions, showcasing its versatility as a building block in organic synthesis.
The stereochemistry of this compound is another area of intense research interest. The R configuration imparts distinct physicochemical properties compared to its S counterpart, which has significant implications for drug design and formulation. Advanced computational methods, such as molecular docking and dynamics simulations, have been employed to elucidate the stereochemical effects on protein-ligand interactions.
Looking ahead, (R)-1-(3-Fluorophenyl)ethanamine holds immense promise as a lead compound for developing novel therapeutics and materials. Its unique combination of electronic properties, chiral specificity, and bioavailability makes it an invaluable tool for researchers across multiple disciplines. As ongoing studies continue to uncover new facets of this molecule's potential, it is poised to make significant contributions to both academic and industrial advancements.
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